Home > Products > Screening Compounds P55908 > N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide - 5814-90-4

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

Catalog Number: EVT-5171401
CAS Number: 5814-90-4
Molecular Formula: C19H22N4O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[[4-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]phenyl]methyl]-1H-isoindole-1,3(2H)-dione

Compound Description: This compound is a structurally related analog that has been investigated for its crystallographic properties. The crystal structure of this compound was determined and reported in the literature. []

Relevance: This compound shares a similar scaffold with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, particularly the presence of the 4-(4-methoxyphenyl)-1-piperazinyl moiety. The main difference lies in the substitution on the benzamide ring, where the nitro group and the amide nitrogen substituent are replaced with an isoindole-1,3-dione moiety. []

2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist. It is currently in clinical development for its potential applications in the treatment of anxiety and mood disorders. []

Relevance: DU 125530, while targeting 5-HT(1A) receptors, shares structural similarities with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. Both compounds contain a piperazine ring, and interestingly, both feature an aromatic ring directly attached to the piperazine nitrogen. Understanding the structure-activity relationship of DU 125530 could provide insights into the potential biological activity of the target compound. []

Compound Description: XB513 is a novel chemical entity that exhibits both calcium agonistic and α-1 adrenergic receptor blocking properties. It has been investigated for its potential in treating congestive heart failure due to this unique dual pharmacological profile. []

Relevance: This compound exhibits structural similarity to N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, particularly the 4-(2-methoxyphenyl)-1-piperazinylbutyl subunit. Although their primary targets differ, the shared structural features suggest potential overlap in their pharmacological profiles. Understanding how modifications to this shared subunit affect activity in XB513 could be relevant to the study of the target compound. []

Methyl 2-(4-(2-(cyclopentylamino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate

Compound Description: This compound is a structurally distinct molecule that has been the subject of crystallographic studies. The crystal structure of this compound has been successfully determined. []

Relevance: Although its biological activity is not explicitly mentioned, the structural similarities with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, particularly the presence of the 4-methoxyphenyl group and a substituted phenyl ring, suggest it could be relevant to the study of the target compound. Further investigation may reveal potential relationships in their synthesis or biological activities. []

6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline derivatives

Compound Description: These compounds were synthesized and investigated for their potential as 5-HT receptor ligands. Their affinities for various 5-HT receptor subtypes were evaluated. []

Relevance: The 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline derivatives share the 4-methyl-1-piperazinyl moiety with the target compound N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. This shared structural element suggests these derivatives may offer valuable insights into the structure-activity relationships relevant to the target compound, especially considering its potential interaction with 5-HT receptors. []

(Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine

Compound Description: This compound is a thiazole derivative. Its crystal structure has been determined. []

Relevance: This compound and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide both share the 4-methoxyphenyl group. This structural similarity may point towards shared synthetic pathways or potential for similar physicochemical properties. []

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexane carboxamide (WAY 100635)

Compound Description: WAY 100635 is a well-known, potent, and selective 5-HT1A receptor antagonist. It has been widely used in research to investigate the role of 5-HT1A receptors in the central nervous system. [, ]

Relevance: WAY 100635 shares the critical 2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl moiety with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. The primary difference lies in the substitution on the nitrogen atom of this shared structure. This close structural similarity suggests that these compounds might exhibit overlapping pharmacological profiles, potentially targeting similar receptors or pathways. [, ]

1-ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with a significantly improved therapeutic index compared to earlier generation PDE4 inhibitors. It exhibits potent anti-inflammatory activity while displaying a reduced emetogenic profile. []

Relevance: Both EPPA-1 and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide contain the 4-methyl-1-piperazinyl moiety, although connected to different core structures. This shared substructure could be a valuable point of comparison for understanding the structure-activity relationship of both compounds. []

2‐{4‐[ω‐[4‐(2‐Methoxyphenyl)‐1‐piperazinyl]alkoxy]phenyl}‐ 2H‐benzotriazoles and their N-Oxides

Compound Description: This series of compounds represent combined ligands for 5-hydroxytryptamine 5-HT1A and dopamine D3 receptor subtypes. []

Relevance: These compounds share significant structural features with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. The core structure consists of an aromatic ring substituted with a 4-(2-methoxyphenyl)-1-piperazinylalkyl chain. Variations in the alkoxy chain length (ω) within this series influence their affinity for 5-HT1A and D3 receptors. This structure-activity relationship information could be valuable for understanding how modifications to the linker between the aromatic ring and the piperazine moiety in the target compound might impact its interaction with potential targets like 5-HT and dopamine receptors. []

2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine

Compound Description: This compound, also known as olanzapine, is an atypical antipsychotic medication. It is used to treat schizophrenia and bipolar disorder. [, ]

Relevance: Olanzapine shares the 4-methyl-1-piperazinyl pharmacophore with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. Although the core structures differ, the presence of this shared pharmacophore suggests a possible connection in their mechanism of action or potential off-target activities. [, ]

5′′-(4-Methoxybenzylidene)-1′-(4-methoxyphenyl)-1′′-methyl-1′,2′,3′,5′,6′,7′,8′,8a′-octahydrodispiro[acenaphthylene-1,3′-indolizine-2′,3′′-piperidine]-2,4′′(1H)-dione

Compound Description: This complex polycyclic compound includes both a piperidine and a 4-methoxyphenyl group within its structure. []

Relevance: While structurally more complex, this compound shares the presence of both a piperidine and a 4-methoxyphenyl group with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. Although their biological activities may differ significantly, the shared structural elements could indicate potential synthetic connections or unexpected overlapping pharmacological properties. []

1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC)

Compound Description: MAC is a compound studied for its potential dual functionality as a corrosion inhibitor and anticancer agent. [, ]

Relevance: MAC and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide both have a 4-methoxyphenyl group. This shared moiety may indicate similar reactivity patterns or potential for similar interactions in biological systems, despite their different core structures. [, ]

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 is a potent and selective 5-HT1A receptor antagonist with promising activity in controlling bladder function. Notably, it shows minimal side effects at the central nervous system level, making it a potential candidate for the treatment of urinary tract disorders. [, ]

Relevance: Rec 15/3079 shares the entire 2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl fragment with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. This significant structural overlap strongly suggests potential for similar pharmacological activities, especially in the context of 5-HT receptor interactions. The presence of the nitrophenyl group in Rec 15/3079 could be explored for its influence on the activity of the target compound as well. [, ]

6,7-Dihydro-8-(4-methyl-1-piperazinyl)[1]benzoxepino[4,5-c]quinoline 0.13-Hydrate

Compound Description: This compound is a potent and selective serotonin 5-HT3 receptor antagonist. []

Relevance: The compound shares the 4-methyl-1-piperazinyl group with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. Although their core structures differ, the common presence of this group suggests potential for shared pharmacological activities, specifically related to serotonin receptor interactions. []

6-methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines

Compound Description: This series of compounds were synthesized and evaluated for their antileishmanial activity. []

Relevance: The compounds in this series share the substituted-1-piperazinyl substructure with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. This similarity, despite different core structures, indicates a possible overlap in their biological activity profiles. Examining their structure-activity relationships could provide insights into how modifications to the piperazine ring impact the activity of the target compound. []

N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides

Compound Description: This series of compounds was investigated for their antiallergic properties, with some exhibiting potent inhibitory activity against the rat passive cutaneous anaphylaxis (PCA) reaction and the enzyme 5-lipoxygenase. []

Relevance: Although structurally different in the core scaffold, these compounds and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide both contain a substituted piperazine ring. This shared structural element suggests there might be similarities in their binding affinities to certain targets, and further research could reveal potential overlapping pharmacological properties. []

N-Methyl-1-(4-Methoxyphenyl)-2-Aminopropane (PMMA)

Compound Description: PMMA, also known as para-methoxymethamphetamine, is a psychoactive drug and a structural analog of methamphetamine. It is known to have significant effects on the dopamine system. []

Relevance: PMMA shares the 4-methoxyphenyl substructure with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. Although their core structures are different, the presence of this shared moiety suggests a potential for overlapping pharmacological activities, particularly those related to the dopamine system. []

Ethyl 2-(4-meth­oxy­phen­yl)-1-methyl-1H-benzimidazole-5-carboxyl­ate

Compound Description: This compound is a benzimidazole derivative that has been characterized using X-ray diffraction. []

Relevance: This compound shares the 4-methoxyphenyl group with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, suggesting a potential for similar synthetic routes or physicochemical properties due to this shared structural feature. []

4‐(4′‐Methyl‐1′‐piperazinyl)‐3‐butyn‐2‐one

Compound Description: This compound is a useful reagent in peptide coupling reactions. []

Relevance: Although structurally distinct from N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, this compound contains the 4-methyl-1-piperazinyl moiety. This common substructure might offer insights into the reactivity and potential transformations of this group within chemical reactions, which could be relevant for the synthesis or modification of the target compound. []

(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide (SNC80)

Compound Description: SNC80 is a highly selective δ-opioid agonist. It has shown potential as a novel antidepressant therapy due to its lack of tolerance development to its antidepressant-like effects. [, ]

Relevance: SNC80 shares the presence of a piperazine ring and a methoxyphenyl group with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. While their core structures differ, this structural similarity, especially the presence of the methoxyphenyl group, suggests potential for similar physicochemical properties or unexpected overlapping pharmacological activities. [, ]

Dichloridobis[3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole-κN 4]platinum(II)

Compound Description: This compound is a platinum(II) complex containing the 4-methoxyphenyl group. Its crystal structure has been determined. []

Relevance: This compound and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide both contain the 4-methoxyphenyl moiety. While their core structures and applications differ, the shared substructure could point towards a common starting material or synthetic intermediate in their respective synthetic pathways. []

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol

Compound Description: These compounds are synthesized via Schiff base reduction and serve as essential intermediates in synthesizing various compounds, including azo dyes and dithiocarbamates. []

Relevance: These compounds share the 4-methoxyphenyl group with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. This structural similarity might indicate common starting materials or potential shared synthetic steps in their preparation. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

Compound Description: (S)-1 is a potent non-peptidic formyl peptide receptor (FPR) agonist. It was investigated for its potential as a PET imaging agent for visualizing FPRs in the brain. []

Relevance: Both (S)-1 and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide incorporate a 4-methoxyphenyl group within their structures. This shared structural feature, although within very different overall structures, could point towards similar binding preferences in specific chemical environments or potentially shared metabolic pathways. []

Methyl 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This compound features a pyrimidine ring fused with a thiazole ring, further substituted with various groups including a 4-methoxyphenyl moiety. []

Relevance: The presence of the 4-methoxyphenyl group in both this compound and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide could indicate a common starting material or similar synthetic approaches in their preparation. Although their core structures and potential biological activities differ, this shared feature suggests a possible connection in their chemical synthesis. []

1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone]

Compound Description: This indole derivative features a thiosemicarbazone side chain with a terminal 4-methoxyphenyl group. Its molecular structure and isomerism have been studied using various spectroscopic techniques and X-ray diffraction. []

Relevance: This compound shares the 4-methoxyphenyl moiety with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, suggesting potential similarities in their physicochemical properties. The presence of this shared substructure could be informative for understanding their respective reactivity or potential metabolic transformations. []

5‐{4‐(4‐Methoxy­phen­yl)‐1H‐1,2,3‐triazol‐1‐yl]meth­yl}‐1,3,4‐oxadiazole‐2‐thione

Compound Description: This compound is a 1,2,3-triazole derivative incorporating a 4-methoxyphenyl group. Its crystal structure reveals insights into its intermolecular interactions. []

Relevance: The presence of the 4-methoxyphenyl group in both this compound and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide suggests potential for similar physicochemical properties and potentially shared synthetic precursors. Although their core structures and biological activities may differ, the presence of this shared substructure could be relevant for understanding their chemical reactivity. []

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas

Compound Description: These compounds were designed and synthesized as potential anticancer agents and were screened for activity against human neuroblastoma and colon carcinoma cell lines. []

Relevance: While structurally diverse, some of these compounds share the 4-methoxyphenyl group with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. This common feature might suggest a potential for similar interactions with biological targets or shared metabolic pathways. Examining their structure-activity relationships could provide insights into how modifications to the 4-methoxyphenyl group impact activity. []

4‐(4‐Methoxy­phen­yl)‐3‐methyl‐1‐phenyl‐1,7‐dihydro‐5H‐furo[3,4‐b]pyrazolo[4,3‐e]pyridin‐5‐one

Compound Description: This compound has been structurally characterized using X-ray diffraction, providing insights into its molecular conformation and crystal packing. []

Relevance: This compound shares the 4-methoxyphenyl group with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, suggesting that the two compounds may share similar physicochemical properties. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist. It exhibits potential as an antipsychotic agent with a potentially improved side-effect profile compared to existing medications. []

Relevance: Although their core structures differ, AC-90179 and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide both possess a 4-methoxyphenyl group. This shared structural element could indicate a potential for similar interactions with certain biological targets, particularly those related to serotonergic pathways, and further investigation might reveal unexpected overlapping pharmacological effects. []

Ethyl 3-amino-2-butenoate

Compound Description: Ethyl 3-amino-2-butenoate is a versatile synthon in organic chemistry. Its alkylation and acylation reactions can yield a variety of substituted derivatives, some of which can be further transformed into heterocyclic compounds like 1,3-thiazine-6-thiones. []

Relevance: While not directly structurally related to N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, ethyl 3-amino-2-butenoate's chemistry provides a valuable reference point for potential synthetic strategies. Understanding the reactivity and selectivity patterns of its amino group in alkylation and acylation reactions can offer insights into potential synthetic routes for modifying or incorporating similar functional groups in the target compound. []

Compound Description: This compound is a copper(II) complex featuring a 4-methoxyphenyl group as a substituent. Its crystal structure has been determined and reported. []

Relevance: This complex and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide both contain a 4-methoxyphenyl group. Although their core structures and applications differ vastly, this shared substructure suggests a potential for similar coordination chemistry or unexpected similarities in their physicochemical properties. []

1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione

Compound Description: This compound is a 1,2,3-thiadiazole derivative containing two 4-methoxyphenyl groups. Its crystal structure and preliminary biological tests revealed its potential fungicidal activity. []

Methyl (±)-1-(2-aminophenyl)-2-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrole-2-acetate

Compound Description: This compound is a complex, multi-substituted pyrrole derivative that incorporates two 4-methoxyphenyl groups in its structure. It has been extensively characterized using various spectroscopic methods and X-ray crystallography. []

Relevance: While structurally different from N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, this compound shares the presence of the 4-methoxyphenyl group. Although their biological activities are likely distinct, the shared substructure may suggest potential for similar physicochemical properties or unexpected overlapping pharmacological effects. []

[O‐methyl‐11C] 2-(4‐methoxyphenyl)‐N‐(4‐methylbenzyl)‐N‐(1‐methyl‐ piperidin‐4‐yl)acetamide

Compound Description: This compound is a carbon-11 radiolabeled version of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, a potent and selective 5-HT2A receptor antagonist. It was synthesized and evaluated for its potential as a PET imaging agent for 5-HT2A receptors. []

Relevance: Although structurally similar to N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, particularly the shared 4-methoxyphenyl group, the primary focus of this compound was its application as a PET imaging agent. The research on this compound highlights the importance of careful structural modification for successful development of imaging probes and emphasizes the need to balance target affinity with desirable pharmacokinetic properties. []

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

Compound Description: This compound is a 1,2,4-triazole derivative that incorporates a 2-methoxyphenyl group. Its metabolism has been studied, revealing that N-methylation is a major metabolic pathway. []

Relevance: This compound shares the 2-methoxyphenyl group with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, which suggests the possibility of similar metabolic transformations for the target compound, particularly N-methylation. Understanding the metabolic fate of similar compounds can provide valuable insights for predicting the metabolic profile and potential drug-drug interactions of N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. []

Compound Description: This benzofuran derivative, containing a 4-methoxyphenyl substituent, has been investigated for its anti-tuberculosis activity. []

Relevance: The shared presence of the 4-methoxyphenyl group in both this compound and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide suggests a potential for similar physicochemical properties. Despite their different core structures, understanding the structure-activity relationship of this benzofuran derivative and its anti-tuberculosis activity could provide insights into the potential biological profile of the target compound. []

3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H -[1,2,4] triazolo[4,3-a]azepine-3-yl-methyl)- urea derivatives

Compound Description: This series of triazoloazepine derivatives, incorporating a 4-methoxyphenyl group, has shown promising anxiolytic activity in preclinical studies. []

Relevance: The shared 4-methoxyphenyl moiety between these compounds and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide suggests the possibility of similar pharmacological activities. The presence of this shared substructure, despite the different core structures, highlights the potential for exploring the target compound for anxiolytic activity. []

Bis{N-methyl-N′-[3-(4-methoxyphenyl)-1-methylpropane-1-ylidene]carbamohydrazonothioato}zinc(II)

Compound Description: This compound is a zinc(II) complex containing a 4-methoxyphenyl substituent. Its crystal structure provides insights into its molecular geometry and intermolecular interactions. []

Relevance: The shared presence of the 4-methoxyphenyl group in both this complex and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, although in very different chemical environments, suggests potential for similar coordination chemistry or unexpected similarities in their physicochemical properties. []

Compound Description: This compound is a pyrazolopyridine derivative that contains a 2-methoxyphenyl substituent and a thiophene ring. Its crystal structure has been studied and reveals interesting conformational features. []

Relevance: This compound and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide both have a methoxyphenyl group, although at different positions on their respective aromatic rings. This subtle difference, along with the variation in their core structures, could provide valuable information for understanding structure-activity relationships, especially regarding their potential interactions with biological targets. []

N-{2-[(2-dimethylaminoethyl)methyl-amino]-5-[4-(1-methyl-1H-indole-3-yl)pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide dichloroacetate

Compound Description: This compound is a potent EGFR modulator that shows promising anticancer activity. Its dichloroacetate salt exhibits favorable pharmacological properties. []

Relevance: This compound and N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide both share the 4-methoxyphenyl group. While their core structures differ significantly, the presence of this shared moiety highlights the versatility of this chemical group in medicinal chemistry and its potential to be incorporated into molecules with diverse biological activities. []

1-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one

Compound Description: This 1,2,4-triazole derivative has been structurally characterized, providing information about its molecular conformation and crystal packing. []

Relevance: This compound shares the 4-methoxyphenyl moiety with N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. Despite their different core structures, this shared feature might suggest similarities in their physicochemical properties or potential for similar interactions in biological systems. []

Properties

CAS Number

5814-90-4

Product Name

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)18-8-5-15(23(25)26)13-17(18)19(24)20-14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,20,24)

InChI Key

HXTDJPNCFDXLHH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.